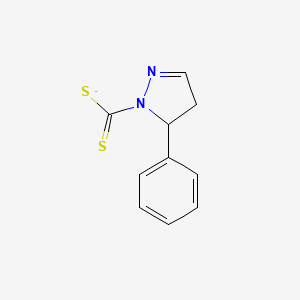
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is a heterocyclic compound that features a pyrazole ring fused with a carbodithioate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate typically involves the cyclization of chalcones with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization . The crude product is often purified by recrystallization or silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate involves its interaction with various molecular targets. For instance, its anti-cancer activity is attributed to its ability to inhibit cyclin-dependent kinase-2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-phenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups.
Coumarin-pyrazole linked carbodithioates: These compounds also exhibit significant biological activities, including anti-cancer properties.
Uniqueness
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is unique due to its specific combination of a pyrazole ring and a carbodithioate group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 and other molecular targets makes it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C10H9N2S2- |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
3-phenyl-3,4-dihydropyrazole-2-carbodithioate |
InChI |
InChI=1S/C10H10N2S2/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,13,14)/p-1 |
Clé InChI |
ACEWBOIMCFVVKN-UHFFFAOYSA-M |
SMILES canonique |
C1C=NN(C1C2=CC=CC=C2)C(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


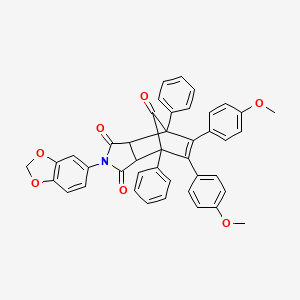


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)

![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)
![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)
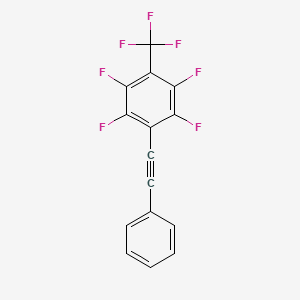
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
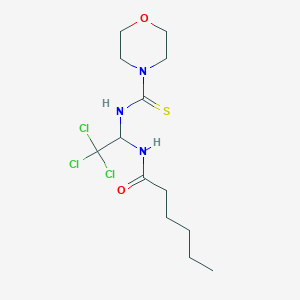
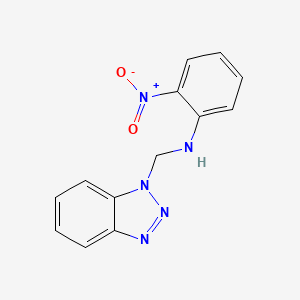
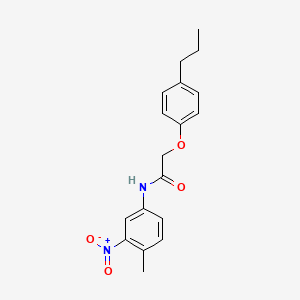
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)
